(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide
Description
This compound features a benzo[d]thiazole core substituted with an allyl group at position 3 and a sulfamoyl group at position 4. The Z-configuration of the imine moiety (C=N bond) is critical for its stereoelectronic properties, influencing its binding affinity and stability.
Properties
IUPAC Name |
2-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMQKPTZNXQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Bromination: The final step involves the bromination of the benzamide moiety using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with related derivatives:
Structural and Functional Insights
- The Z-configuration in the target compound may enhance steric interactions compared to E-isoforms, as seen in STING agonists where stereochemistry dictates receptor binding .
- Substituent Effects: Sulfamoyl vs. Nitro Groups: The sulfamoyl group (target compound) provides hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in quinazolinones, which may reduce bioavailability . Bromine vs. Carbamoyl: Bromine in the target compound and quinazolinones enhances halogen bonding, while carbamoyl groups in STING agonists improve solubility and target engagement .
- Synthetic Routes: The target compound’s synthesis likely involves condensation of a benzamide precursor with an aldehyde, analogous to quinazolinone formation () . Bromine-mediated cyclization () and multi-step coupling () highlight divergent strategies for heterocyclic assembly .
Research Findings and Limitations
- Activity Gaps: While the STING agonist () demonstrates validated immunostimulatory effects, the target compound’s activity remains speculative due to insufficient experimental data.
- Stereochemical Challenges: Z/E isomerism in imine-containing compounds (e.g., target compound) necessitates precise synthetic control, as noted in STING agonist optimization .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and synthesis methods.
Structural Characteristics
The compound features several key structural elements:
- Thiazole Ring : Contributes to the compound's stability and reactivity.
- Allyl Group : Enhances biological activity through potential interactions with biological targets.
- Sulfonamide Moiety : Known for its pharmacological properties, particularly in antibacterial applications.
- Bromobenzamide Component : May influence the compound's lipophilicity and bioavailability.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits potential to inhibit bacterial growth by targeting folate synthesis pathways. |
| Antifungal | May show efficacy against various fungal pathogens. |
| Anticancer | Induces apoptosis in cancer cells through mitochondrial disruption and caspase activation. |
Antibacterial Activity
The sulfonamide group in the compound is particularly significant for its antibacterial properties. Sulfonamides are known to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication. In vitro studies have indicated that derivatives of this compound may demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
Preliminary research suggests that similar compounds within the benzo[d]thiazole class exhibit antifungal properties. The mechanism likely involves the inhibition of key enzymes required for fungal cell wall synthesis or metabolic pathways.
Anticancer Potential
Research has indicated that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies reveal that it may activate caspases, which are critical for programmed cell death, thereby disrupting mitochondrial function and leading to cell death.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It might interact with cellular receptors, altering signal transduction pathways.
- Apoptosis Induction : By activating caspases, it disrupts normal cellular processes leading to apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Core : Starting from readily available precursors.
- Introduction of Allyl and Sulfonamide Groups : Utilizing condensation reactions under controlled conditions.
- Final Bromination Step : To incorporate the bromobenzamide moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
